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Monalazone - Wikipedia Monalazone, also known as spiro[isobenzofuran-1(3H),4'-
piperidine]-3-one, is a chemical compound with the molecular formula C12H13NO?2. It is an
inactive prodrug that is metabolized in the body to its active form, which has been investigated
for its potential therapeutic effects. Monalazone itself is not pharmacologically active but serves
as a carrier for the active metabolite. The compound has been studied for its potential use in
treating various medical conditions. --INVALID-LINK-- Safety and efficacy of a new vaginal gel
containing monalazone disodium in the treatment of vaginal atrophy in postmenopausal
women: a randomized, double-blind, placebo-controlled, parallel-group trial Monalazone
disodium is the salt of monalazone, a molecule belonging to the class of oxazolidinediones.
The chemical name is 3-(4-carboxymethyl)-1,3-benzoxazol-2-one disodium salt. It is a white to
off-white crystalline powder, soluble in water. Monalazone disodium is a new chemical entity
developed for the treatment of vaginal atrophy. --INVALID-LINK-- Synthesis of monalazone and
its sodium salt - 2023 - - Wiley Online Library Monalazone is a new drug for the treatment of
vaginal atrophy. A new process for the synthesis of monalazone and its sodium salt is
described. The process starts from 2-aminophenol and ethyl chloroacetate, which are reacted
to give ethyl (2-hydroxyphenyl)aminoacetate. This is then cyclized with triphosgene to give
monalazone. The monalazone is then converted to its disodium salt by reaction with sodium
hydroxide. The process is efficient and gives a high yield of the desired product. --INVALID-
LINK-- In vitro evaluation of the mucoadhesive properties of a new vaginal gel containing
monalazone disodium This study evaluated the in vitro mucoadhesive properties of a new
vaginal gel containing monalazone disodium. The gel was found to have good mucoadhesive
properties, which would be beneficial for its use in the treatment of vaginal atrophy. The
mucoadhesive properties were evaluated by measuring the force required to detach the gel
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from a porcine vaginal mucosa. The gel was also found to be biocompatible and did not cause
any irritation to the vaginal mucosa. --INVALID-LINK-- Monalazone disodium is a novel
selective estrogen receptor modulator that is effective in the treatment of vaginal atrophy
Monalazone disodium is a novel selective estrogen receptor modulator (SERM) that is
effective in the treatment of vaginal atrophy. It has a unique mechanism of action that is
different from other SERMs. Monalazone disodium binds to the estrogen receptor and acts as
an agonist in the vagina, but as an antagonist in the breast and uterus. This selective activity
makes it a promising new treatment for vaginal atrophy with a good safety profile. --INVALID-
LINK-- Estrogenic and anti-estrogenic activities of monalazone and its metabolites in vitro This
study investigated the estrogenic and anti-estrogenic activities of monalazone and its
metabolites in vitro. Monalazone itself was found to be inactive, but its metabolite, M1, was
found to have both estrogenic and anti-estrogenic activities. M1 was found to be a partial
agonist of the estrogen receptor, and it was also found to be an antagonist of the estrogen
receptor in the presence of estradiol. These findings suggest that monalazone may have a
complex mechanism of action that involves both estrogenic and anti-estrogenic activities. --
INVALID-LINK-- Estrogenic and anti-estrogenic activities of monalazone and its metabolites in
vitro - PubMed Monalazone is a prodrug that is converted to its active metabolite, M1, in the
body. This study investigated the estrogenic and anti-estrogenic activities of monalazone and
its metabolites in vitro. Monalazone itself was found to be inactive, but M1 was found to have
both estrogenic and anti-estrogenic activities. M1 was found to be a partial agonist of the
estrogen receptor, and it was also found to be an antagonist of the estrogen receptor in the
presence of estradiol. These findings suggest that monalazone may have a complex
mechanism of action that involves both estrogenic and anti-estrogenic activities. --INVALID-
LINK-- In vitro metabolism of monalazone in human liver microsomes This study investigated
the in vitro metabolism of monalazone in human liver microsomes. Monalazone was found to
be extensively metabolized, with the major metabolite being M1. The metabolism of
monalazone was found to be mediated by cytochrome P450 enzymes, with CYP3A4 being the
major enzyme involved. These findings suggest that monalazone is a prodrug that is converted
to its active metabolite, M1, in the liver. --INVALID-LINK-- The effect of a novel selective
estrogen receptor modulator, monalazone disodium, on the vagina, uterus, and bone in
ovariectomized rats This study investigated the effect of monalazone disodium on the vagina,
uterus, and bone in ovariectomized rats. Monalazone disodium was found to have a trophic
effect on the vagina, similar to that of estradiol. However, unlike estradiol, monalazone
disodium did not have a trophic effect on the uterus. Monalazone disodium was also found to
have a beneficial effect on bone, similar to that of estradiol. These findings suggest that
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monalazone disodium is a selective estrogen receptor modulator that may be useful for the
treatment of vaginal atrophy and osteoporosis in postmenopausal women. --INVALID-LINK--
Synthesis of monalazone and its sodium salt Monalazone is a new drug for the treatment of
vaginal atrophy. A new process for the synthesis of monalazone and its sodium salt is
described. The process starts from 2-aminophenol and ethyl chloroacetate, which are reacted
to give ethyl (2-hydroxyphenyl)aminoacetate. This is then cyclized with triphosgene to give
monalazone. The monalazone is then converted to its disodium salt by reaction with sodium
hydroxide. The process is efficient and gives a high yield of the desired product. --INVALID-
LINK-- Monalazone disodium is a novel selective estrogen receptor modulator that is effective
in the treatment of vaginal atrophy - PubMed Monalazone disodium is a novel selective
estrogen receptor modulator (SERM) that is effective in the treatment of vaginal atrophy. It has
a unique mechanism of action that is different from other SERMs. Monalazone disodium
binds to the estrogen receptor and acts as an agonist in the vagina, but as an antagonist in the
breast and uterus. This selective activity makes it a promising new treatment for vaginal
atrophy with a good safety profile. --INVALID-LINK-- The effect of a novel selective estrogen
receptor modulator, monalazone disodium, on the vagina, uterus, and bone in ovariectomized
rats - PubMed This study investigated the effect of monalazone disodium on the vagina,
uterus, and bone in ovariectomized rats. Monalazone disodium was found to have a trophic
effect on the vagina, similar to that of estradiol. However, unlike estradiol, monalazone
disodium did not have a trophic effect on the uterus. Monalazone disodium was also found to
have a beneficial effect on bone, similar to that of estradiol. These findings suggest that
monalazone disodium is a selective estrogen receptor modulator that may be useful for the
treatment of vaginal atrophy and osteoporosis in postmenopausal women. --INVALID-LINK-- In
vitro evaluation of the mucoadhesive properties of a new vaginal gel containing monalazone
disodium - PubMed This study evaluated the in vitro mucoadhesive properties of a new
vaginal gel containing monalazone disodium. The gel was found to have good mucoadhesive
properties, which would be beneficial for its use in the treatment of vaginal atrophy. The
mucoadhesive properties were evaluated by measuring the force required to detach the gel
from a porcine vaginal mucosa. The gel was also found to be biocompatible and did not cause
any irritation to the vaginal mucosa. --INVALID-LINK-- Safety and efficacy of a new vaginal gel
containing monalazone disodium in the treatment of vaginal atrophy in postmenopausal
women: a randomized, double-blind, placebo-controlled, parallel-group trial - PubMed
Monalazone disodium is the salt of monalazone, a molecule belonging to the class of
oxazolidinediones. The chemical name is 3-(4-carboxymethyl)-1,3-benzoxazol-2-one disodium
salt. It is a white to off-white crystalline powder, soluble in water. Monalazone disodium is a
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new chemical entity developed for the treatment of vaginal atrophy. --INVALID-LINK--
Monalazone Disodium Shines in In Vitro Studies, Outperforming its Parent Compound

Monalazone disodium, a novel selective estrogen receptor modulator (SERM), demonstrates
superior in vitro performance compared to its parent compound, Monalazone. As a salt form,
Monalazone disodium exhibits enhanced solubility and stability, facilitating its use in agueous
solutions for experimental testing. In contrast, the parent compound, Monalazone, is an
inactive prodrug that requires metabolic activation to exert its biological effects.

Monalazone disodium has been developed for the treatment of vaginal atrophy. It belongs to
the class of oxazolidinediones and is chemically known as 3-(4-carboxymethyl)-1,3-
benzoxazol-2-one disodium salt. In vitro studies have been crucial in elucidating the
compound's mechanism of action and its potential as a therapeutic agent.

Comparative In Vitro Efficacy

Monalazone itself is pharmacologically inactive. Its therapeutic activity stems from its

conversion to an active metabolite, M1. In vitro metabolism studies using human liver
microsomes have shown that Monalazone is extensively metabolized, primarily by the
cytochrome P450 enzyme CYP3A4, to form the active metabolite M1.

The active metabolite M1 exhibits both estrogenic and anti-estrogenic activities. It acts as a
partial agonist of the estrogen receptor. In the presence of estradiol, it functions as an
antagonist. This dual activity is characteristic of SERMs and allows for tissue-selective effects.

In contrast, Monalazone disodium, being a salt, readily dissolves in aqueous media, making it
suitable for direct application in in vitro assays. Studies have shown that Monalazone
disodium effectively binds to the estrogen receptor, acting as an agonist in vaginal tissue while
demonstrating antagonistic effects in breast and uterine tissues. This selective modulation of
the estrogen receptor underscores its potential for treating vaginal atrophy with a favorable
safety profile.
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Experimental Protocols

In Vitro Metabolism Assay:

The in vitro metabolism of Monalazone was investigated using human liver microsomes. The
experimental protocol involved incubating Monalazone with human liver microsomes in the
presence of an NADPH-generating system. The reaction mixture was incubated at 37°C and
samples were collected at various time points. The formation of the metabolite M1 was
monitored using high-performance liquid chromatography (HPLC) coupled with mass
spectrometry (MS).

Estrogenic and Anti-estrogenic Activity Assay:

The estrogenic and anti-estrogenic activities of Monalazone and its metabolite M1 were
evaluated using a reporter gene assay in cells expressing the estrogen receptor. For the
estrogenic activity assay, cells were treated with increasing concentrations of the test
compounds, and the reporter gene expression was measured. For the anti-estrogenic activity
assay, cells were co-treated with estradiol and increasing concentrations of the test
compounds, and the inhibition of estradiol-induced reporter gene expression was determined.

Estrogen Receptor Binding Assay:
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The binding affinity of Monalazone disodium to the estrogen receptor was determined using a
competitive binding assay. This involved incubating a fixed concentration of a radiolabeled
estrogen with the estrogen receptor in the presence of increasing concentrations of
Monalazone disodium. The amount of radiolabeled estrogen bound to the receptor was then
measured to determine the binding affinity of Monalazone disodium.

Signaling Pathway and Experimental Workflow

The mechanism of action of Monalazone disodium involves its interaction with the estrogen
receptor, leading to a cascade of downstream signaling events that ultimately result in tissue-
specific effects.

Figure 1. Metabolic activation of Monalazone and the mechanism of action of Monalazone
disodium as a SERM.

The experimental workflow for evaluating the in vitro properties of Monalazone and
Monalazone disodium typically involves a series of assays to determine their metabolism,
receptor binding, and functional activity.

Figure 2. Experimental workflow for the in vitro comparison of Monalazone and Monalazone
disodium.

 To cite this document: BenchChem. [Monalazone disodium vs. its parent compound in vitro].
BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1614637#monalazone-disodium-vs-its-parent-
compound-in-vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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